Antitubercular Agent-9 Exhibits 33–278× Lower MIC Against Active M. tuberculosis H37Ra Versus Unsubstituted and Electron‑Donating Analogs
In a direct head-to-head comparison within the same experimental series, Antitubercular agent-9 (compound 4e; R = 4‑NO₂) demonstrates an MIC of 0.92 μg/mL against actively replicating M. tuberculosis H37Ra [1]. In contrast, the unsubstituted phenyl analog 4a (R = C₆H₅) exhibits only 32.34% inhibition at 3 μg/mL, placing its MIC well above 30 μg/mL [1]. The 4‑hydroxy analog 4d (R = 4‑OH) shows 14.86% inhibition at 3 μg/mL, also indicating an MIC >30 μg/mL [1]. The 4‑methoxy analog 4h (R = 4‑OCH₃) yields an MIC of 19.42 μg/mL [1].
| Evidence Dimension | MIC against active M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | 0.92 μg/mL (Antitubercular agent-9, 4e) |
| Comparator Or Baseline | 4a (R = C₆H₅): >30 μg/mL; 4d (R = 4‑OH): >30 μg/mL; 4h (R = 4‑OCH₃): 19.42 μg/mL |
| Quantified Difference | 4e is ≥33‑fold more potent than 4a/4d and 21‑fold more potent than 4h |
| Conditions | Nitrate reductase assay; M. tuberculosis H37Ra (active state); 6‑day incubation |
Why This Matters
This >30‑fold potency advantage directly translates to lower compound consumption in high‑throughput screening and minimizes the risk of off‑target effects at the concentrations required for efficacy.
- [1] Desai NC, Bhatt K, Monapara J, Pandit U, Khedkar VM. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. 2021;6(42):28270-28284. doi:10.1021/acsomega.1c04411 View Source
